5-chloro-N-[4-(dimethylamino)benzyl]-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide
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Overview
Description
5-Chloro-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-N-[(oxolan-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-N-[(oxolan-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, chlorination, and subsequent functionalization with various substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially yielding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-N-[(oxolan-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-benzofuran-2-carboxamide: Lacks the oxolan-2-yl moiety, which may affect its biological activity and chemical properties.
5-Chloro-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-N-[(tetrahydrofuran-2-yl)methyl]-1-benzofuran-2-carboxamide: Contains a tetrahydrofuran ring instead of an oxolan ring, potentially altering its reactivity and interactions with molecular targets.
Uniqueness
The presence of the oxolan-2-yl moiety in 5-chloro-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-N-[(oxolan-2-yl)methyl]-1-benzofuran-2-carboxamide distinguishes it from similar compounds, potentially enhancing its solubility, stability, and biological activity. This unique structural feature may contribute to its effectiveness in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H27ClN2O3 |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
5-chloro-N-[[4-(dimethylamino)phenyl]methyl]-3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H27ClN2O3/c1-16-21-13-18(25)8-11-22(21)30-23(16)24(28)27(15-20-5-4-12-29-20)14-17-6-9-19(10-7-17)26(2)3/h6-11,13,20H,4-5,12,14-15H2,1-3H3 |
InChI Key |
BUEIZOGQAYYAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N(CC3CCCO3)CC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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